1,4-Diamino-2-chloroanthracene-9,10-dione
Overview
Description
1,4-Diamino-2-chloroanthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of amino groups at the 1 and 4 positions, a chlorine atom at the 2 position, and a quinone structure at the 9 and 10 positions. It is known for its applications in various fields, including organic electronics, dyes, and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diamino-2-chloroanthracene-9,10-dione can be synthesized through several methods. One common approach involves the chlorination of anthracene-9,10-dione followed by amination. The reaction typically involves the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chlorine atom at the 2 position. Subsequent amination is achieved using ammonia or amine derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination and amination processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1,4-Diamino-2-chloroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions include various substituted anthracene derivatives, hydroquinones, and other quinone compounds .
Scientific Research Applications
1,4-Diamino-2-chloroanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing complex organic molecules and dyes.
Biology: The compound is studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anticancer potential.
Mechanism of Action
The mechanism of action of 1,4-diamino-2-chloroanthracene-9,10-dione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also generates reactive oxygen species (ROS) that cause oxidative damage to cellular structures. These actions make it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
1,4-Diaminoanthracene-9,10-dione: Lacks the chlorine atom, which affects its reactivity and biological activity.
2-Chloroanthracene-9,10-dione: Lacks the amino groups, resulting in different chemical properties and applications.
1,4-Diamino-2-methylanthracene-9,10-dione: The presence of a methyl group instead of chlorine alters its chemical behavior.
Uniqueness
1,4-Diamino-2-chloroanthracene-9,10-dione is unique due to the combination of amino and chlorine substituents, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1,4-diamino-2-chloroanthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2/c15-8-5-9(16)10-11(12(8)17)14(19)7-4-2-1-3-6(7)13(10)18/h1-5H,16-17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXSVNHFDAUPRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3N)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593115 | |
Record name | 1,4-Diamino-2-chloroanthracene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10593115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54841-24-6 | |
Record name | 1,4-Diamino-2-chloroanthracene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10593115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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